Lipophilicity Differentiation: LogP Comparison of 4-Phenyldec-5-EN-2-one Versus Its Fully Saturated Analog 4-Phenyldecane
The target compound 4-phenyldec-5-EN-2-one exhibits a calculated LogP of approximately 4.50, reflecting the contribution of a polar carbonyl group partially offsetting the lipophilic decenyl-phenyl scaffold [1]. In contrast, the fully saturated analog 4-phenyldecane (CAS 4537-12-6; C₁₆H₂₆), which replaces the ketone and olefin with a completely reduced hydrocarbon chain, has a significantly higher computed LogP (estimated >6.5 based on ACD/Labs fragment contributions), consistent with its classification as a pure hydrocarbon lacking any hydrogen-bond acceptor [2]. This LogP differential of ≥2 units indicates that 4-phenyldec-5-EN-2-one has meaningfully greater aqueous-phase partitioning potential, relevant for applications where modest polarity within a lipophilic scaffold is required.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.49570 (Chemsrc calculated) |
| Comparator Or Baseline | 4-Phenyldecane (CAS 4537-12-6): LogP estimated >6.5 (hydrocarbon, no H-bond acceptor) |
| Quantified Difference | ΔLogP ≥ 2.0 (target compound approximately 100-fold less lipophilic by partition ratio) |
| Conditions | In silico calculation; fragment-based or atom-based method as provided by Chemsrc and ChemSpider databases |
Why This Matters
Procurement of the correct compound ensures the intended polarity profile; substituting 4-phenyldecane would result in a >100-fold difference in organic-aqueous partitioning, critical for extraction, chromatography, and biological partitioning studies.
- [1] Chemsrc. 4-Phenyldec-5-en-2-one – CAS 649766-41-6. LogP 4.49570, PSA 17.07000. Accessed 2026. View Source
- [2] ChemSpider. 4-Phenyldecane – CSID 454537. Molecular Formula C16H26, Average Mass 218.378 Da, no H-bond acceptors. Accessed via PubChem compound summary for 4-phenyldecane (4537-12-6). View Source
